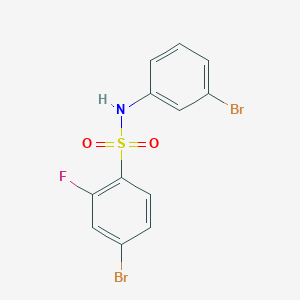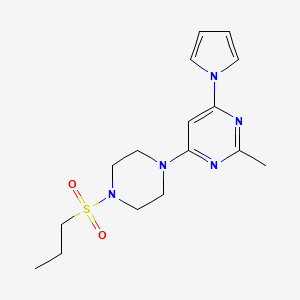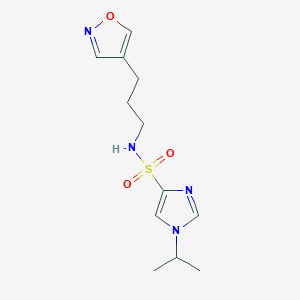![molecular formula C6H8ClNO B2781472 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride CAS No. 1463934-80-6](/img/structure/B2781472.png)
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azabicyclo[310]hexane-3-carbonyl chloride is a bicyclic organic compound with the molecular formula C6H8ClNO It is a derivative of 3-azabicyclo[310]hexane, a structure that is often found in various biologically active molecules
作用机制
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives, such as 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride, are often present in molecules capable of acting on various biological targets . These targets include serotonin, noradrenaline, and dopamine reuptake inhibitors . They also include protease inhibitors, which show antiviral properties .
Mode of Action
The exact mode of action of 3-Azabicyclo[31It’s known that the 3-abh fragment is often present in various natural and synthetic biologically active compounds . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
The biochemical pathways affected by 3-Azabicyclo[31It’s known that 3-abh derivatives can influence various pathways due to their interaction with different biological targets . For instance, they can affect the serotonin, noradrenaline, and dopamine pathways by inhibiting their reuptake .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[31It’s known that 3-abh derivatives can have various effects, such as cytotoxicity, antitumor activity, and antiviral properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It’s known that the synthesis of 3-abh derivatives can be influenced by various factors, including the presence of an electron-donating group in the aromatic ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,n-enynes and related reactions . This process can be catalyzed by transition metals, such as palladium or rhodium, under specific conditions. Another approach involves the intramolecular and intermolecular cyclopropanations . These reactions often require the use of diazo compounds or sulfur ylides as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for further applications.
化学反应分析
Types of Reactions
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or rhodium, are often used in cycloaddition reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include amides, esters, and larger bicyclic or polycyclic compounds. These products can have significant biological activity and potential therapeutic applications.
科学研究应用
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride has several scientific research applications:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can be compared with other similar compounds, such as:
1-Azabicyclo[3.1.0]hexane: This compound lacks the carbonyl chloride group and has different reactivity and applications.
3-Azabicyclo[3.1.0]hexane-3-carboxylic acid: This derivative has a carboxylic acid group instead of a carbonyl chloride, affecting its chemical properties and reactivity.
3-Azabicyclo[3.1.0]hexane-3-amine: The presence of an amine group makes this compound more basic and suitable for different types of reactions.
The uniqueness of this compound lies in its carbonyl chloride group, which provides distinct reactivity and potential for covalent modification of biological targets.
属性
IUPAC Name |
3-azabicyclo[3.1.0]hexane-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOYSCMKVHANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2781391.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)
![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(3-phenylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B2781396.png)
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)


![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781403.png)
![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2781405.png)

![N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-methylbutyl)ethanediamide](/img/structure/B2781408.png)


